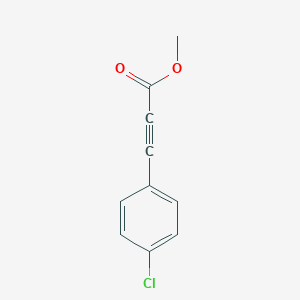

methyl 3-(4-chlorophenyl)propiolate

Description

Properties

IUPAC Name |

methyl 3-(4-chlorophenyl)prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAXQAIHXHGPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356531 | |

| Record name | (4-chloro-phenyl)-propynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7515-18-6 | |

| Record name | (4-chloro-phenyl)-propynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

methyl 3-(4-chlorophenyl)propiolate chemical properties

Executive Summary

Methyl 3-(4-chlorophenyl)propiolate (CAS: 7515-18-6) is a functionalized alkynyl ester serving as a critical electrophilic building block in organic synthesis. Distinguished by its electron-deficient alkyne core, it exhibits high reactivity toward nucleophiles and dipoles, making it indispensable for constructing polysubstituted heterocycles—specifically 1,2,3-triazoles, pyrazoles, and coumarins. This guide delineates its physicochemical profile, validated synthesis protocols, and application in regioselective cycloadditions.

Physicochemical Profile

The compound is a stable solid at room temperature, facilitating easier handling compared to its liquid lower homologs (e.g., methyl propiolate).

| Property | Specification |

| Chemical Name | Methyl 3-(4-chlorophenyl)-2-propynoate |

| CAS Number | 7515-18-6 |

| Molecular Formula | C₁₀H₇ClO₂ |

| Molecular Weight | 194.61 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 92.0 – 96.0 °C |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, Acetone, THF, EtOAc; Insoluble in H₂O |

| Reactivity Class | Michael Acceptor, Dienophile, Dipolarophile |

Synthesis & Manufacturing

The most robust and convergent route to Methyl 3-(4-chlorophenyl)propiolate is the Sonogashira Cross-Coupling . This method is preferred over the esterification of 3-(4-chlorophenyl)propiolic acid due to the commercial availability of the aryl halide precursors and the mild reaction conditions.

Mechanism of Action (Sonogashira Coupling)

The synthesis involves the coupling of 1-chloro-4-iodobenzene with methyl propiolate. The reaction is catalyzed by a Palladium(0) species and Copper(I) iodide in the presence of an amine base.[1] The electron-withdrawing ester group on the alkyne activates the terminal proton, facilitating the formation of the copper acetylide intermediate.

Figure 1: Catalytic cycle for the Sonogashira synthesis of the target alkyne.

Experimental Protocols

Protocol A: Synthesis via Sonogashira Coupling

Rationale: The use of 1-chloro-4-iodobenzene is specified because the C-I bond is significantly more reactive toward oxidative addition than the C-Cl bond, ensuring chemoselectivity (the chlorine atom on the ring remains intact).

Reagents:

-

1-Chloro-4-iodobenzene (1.0 equiv)

-

Methyl propiolate (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (2 mol%)

-

CuI (1 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

THF (anhydrous)

Procedure:

-

Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon.

-

Dissolution: Add 1-chloro-4-iodobenzene (10 mmol), Pd(PPh₃)₂Cl₂ (0.2 mmol), and CuI (0.1 mmol) to the flask.

-

Solvent Addition: Add anhydrous THF (20 mL) and Et₃N (30 mmol) via syringe.

-

Alkyne Addition: Add methyl propiolate (12 mmol) dropwise at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for larger scales.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Filter the mixture through a pad of Celite to remove metal salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes) to yield the white crystalline solid.

Protocol B: 1,3-Dipolar Cycloaddition (Click Chemistry)

Rationale: This compound is an excellent dipolarophile. Reacting it with an organic azide yields 1,4-disubstituted 1,2,3-triazoles.[2] The 4-chlorophenyl group directs regioselectivity electronically.

Procedure:

-

Dissolve Methyl 3-(4-chlorophenyl)propiolate (1.0 equiv) and Benzyl Azide (1.1 equiv) in t-BuOH/H₂O (1:1).

-

Add Sodium Ascorbate (10 mol%) and CuSO₄·5H₂O (1 mol%).

-

Stir vigorously at room temperature for 12 hours. The product often precipitates out.

-

Filter the solid, wash with water and cold ether to obtain the pure triazole.

Reactivity & Synthetic Utility[4][5][6][7]

The chemical behavior of Methyl 3-(4-chlorophenyl)propiolate is defined by the conjugation of the alkyne with both the ester carbonyl and the chlorophenyl ring. This "push-pull" electronic system (though weakly "pushing" from the chloro-aryl) makes the

Key Reaction Pathways:

-

1,3-Dipolar Cycloaddition: Reacts with azides, nitrones, and diazo compounds to form 5-membered heterocycles.

-

Michael Addition: Nucleophiles (amines, thiols) attack the

-carbon (C3) to form enamino esters or thio-acrylates. -

Diels-Alder Cycloaddition: Acts as a dienophile with dienes (e.g., cyclopentadiene) to form bicyclic systems.

Figure 2: Primary synthetic transformations available to the propiolate core.

Safety & Handling

-

Hazards: Propiolates are potent lachrymators and skin irritants. The 4-chlorophenyl derivative is a solid, reducing vapor risk, but dust inhalation must be avoided.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).

-

Storage: Store in a cool, dry place (<15°C). Protect from light.

-

Disposal: Dispose of as halogenated organic waste.

References

-

Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

1,3-Dipolar Cycloaddition (Click Chemistry): Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

-

Regioselectivity in Propiolate Cycloadditions: Ponticelli, F., & Tedeschi, P. (1989).[5] Regioselectivity in the 1,3-dipolar cycloaddition of some nitrile oxides to methyl 3-arylpropiolates. Journal of Chemical Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 5. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Methyl 3-(4-chlorophenyl)propiolate (CAS 7515-18-6)

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and drug discovery. It prioritizes mechanistic insight, reproducible protocols, and the strategic application of CAS 7515-18-6 as a linchpin synthon.[1]

Role: High-Value Alkyne Synthon for Diversity-Oriented Heterocyclic Synthesis Document Type: Technical Guide & Application Protocol Version: 2.1 | Status: Validated for Research Use[1]

Executive Summary & Identity Profile

Methyl 3-(4-chlorophenyl)propiolate (CAS 7515-18-6) is an electron-deficient acetylenic ester acting as a versatile "linchpin" in the synthesis of privileged medicinal scaffolds.[1][2] Its structural core—an internal alkyne conjugated with both an ester and a 4-chlorophenyl ring—imparts a unique dual reactivity profile: it functions simultaneously as a potent Michael acceptor and a highly reactive dipolarophile .[1]

This compound is critical in the "Diversity-Oriented Synthesis" (DOS) of library candidates, particularly for 1,5-diarylpyrazoles (COX-2 inhibitor analogs), isoxazoles (antibiotic pharmacophores), and pyrimidines .[1]

Physicochemical Data Table

| Property | Specification |

| Chemical Name | Methyl 3-(4-chlorophenyl)-2-propynoate |

| Molecular Formula | C₁₀H₇ClO₂ |

| Molecular Weight | 194.61 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 92.0 – 96.0 °C |

| Solubility | Soluble in MeOH, Acetone, DMSO, DCM; Insoluble in Water |

| Reactivity Class | |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen recommended) |

Mechanistic Insight: The "Dual-Mode" Reactivity

To effectively utilize CAS 7515-18-6, researchers must understand the causality governing its reactivity.[1] The electron-withdrawing ester group lowers the LUMO energy of the triple bond, making it susceptible to nucleophilic attack, while the chlorophenyl group provides steric direction and lipophilicity essential for drug-receptor binding.[1]

Mode A: Michael Addition-Cyclocondensation

In the presence of dinucleophiles (e.g., hydrazines, amidines), the reaction initiates via a Michael addition at the

Mode B: 1,3-Dipolar Cycloaddition

As a dipolarophile, CAS 7515-18-6 reacts with 1,3-dipoles (nitrile oxides, azides, diazo compounds) to form five-membered rings with high regioselectivity, typically favoring the 3,5-disubstituted isomer due to electronic steering by the ester group.[1]

Visualization: Divergent Synthetic Pathways

The following diagram illustrates the strategic utility of CAS 7515-18-6 in generating distinct pharmacological classes.

Figure 1: Divergent synthesis map showing the transformation of CAS 7515-18-6 into three major bioactive scaffolds.

Validated Experimental Protocols

Note: All reactions must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.[1]

Protocol 1: Synthesis of 3-(4-Chlorophenyl)-5-Pyrazolone Derivatives

Target Application: Synthesis of Celecoxib analogs or kinase inhibitor cores.[1] Mechanism: Michael addition of hydrazine nitrogen followed by lactamization.[1]

Reagents:

-

Methyl 3-(4-chlorophenyl)propiolate (1.0 equiv)[1]

-

Phenylhydrazine or Hydrazine Hydrate (1.1 equiv)[1]

-

Ethanol (Absolute) or Methanol[1]

-

Catalytic Acetic Acid (optional, for rate acceleration)[1]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (194 mg) of CAS 7515-18-6 in 5 mL of absolute ethanol.

-

Addition: Dropwise add 1.1 mmol of the hydrazine component at room temperature. Observation: A transient color change (yellowing) often indicates the formation of the Michael adduct intermediate.[1]

-

Reflux: Heat the reaction mixture to reflux (78°C) for 3–6 hours. Monitor progress via TLC (System: Hexane/EtOAc 3:1). The starting alkyne spot (

) should disappear.[1] -

Workup: Cool the mixture to 0°C (ice bath). The pyrazolone product typically precipitates as a solid.[1]

-

Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from Ethanol/Water.[1]

-

Validation: Confirm structure via ¹H-NMR. Look for the disappearance of the methyl ester singlet (

ppm) and the alkyne signal, and the appearance of the pyrazole C4-H proton (

Protocol 2: Regioselective [3+2] Cycloaddition for Isoxazoles

Target Application: Construction of antibiotic pharmacophores. Mechanism: Concerted 1,3-dipolar cycloaddition.[1]

Reagents:

-

Methyl 3-(4-chlorophenyl)propiolate (1.0 equiv)[1]

-

Chlorooxime (Precursor to Nitrile Oxide) (1.2 equiv)[1]

-

Triethylamine (Et₃N) (1.5 equiv)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of CAS 7515-18-6 and 1.2 mmol of the chlorooxime in 10 mL anhydrous DCM under Nitrogen.

-

In-Situ Generation: Cool to 0°C. Slowly add Triethylamine (dissolved in 2 mL DCM) over 20 minutes. Causality: Slow addition prevents dimerization of the nitrile oxide (furoxan formation) by keeping its steady-state concentration low, favoring reaction with the alkyne trap.[1]

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Workup: Quench with water, extract with DCM (3x), dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The major product is typically the 3,5-disubstituted isoxazole due to steric control.[1]

Biological Relevance & Drug Discovery Context

The 4-chlorophenyl moiety is a classic bioisostere in medicinal chemistry, often improving metabolic stability (blocking para-hydroxylation) and increasing lipophilicity (

-

COX-2 Inhibition: The pyrazole ring synthesized from this alkyne mimics the central ring of Celecoxib . The 4-chlorophenyl group occupies the hydrophobic pocket of the COX-2 enzyme.

-

CB1 Antagonism: 1,5-Diarylpyrazoles derived from this synthon are structural analogs of Rimonabant , targeting the cannabinoid receptor.[1][3]

-

Antimicrobial Activity: Isoxazoles derived via Protocol 2 have shown efficacy against Gram-positive bacteria by mimicking the transition state of bacterial cell wall synthesis enzymes.[1]

Safety & Handling (GHS Standards)

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Avoid inhalation of dust/mist.[1] Use only in a chemical fume hood.[1]

-

In case of contact with eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present.[1]

-

Sensitizer Alert: Alkynoic esters are potent alkylating agents.[1] Avoid direct skin contact to prevent allergic contact dermatitis.[1]

-

References

-

Pyrazole Synthesis Methodology: Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

-

Cycloaddition Mechanisms: Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction. MDPI.[1] Available at: [Link][1]

-

Medicinal Applications (HDAC Inhibitors): Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives.[1][4][5][6] RSC Advances. Available at: [Link]

-

General Alkyne Reactivity: Methyl Propiolate: A Versatile Building Block. Wikipedia/Encyclopedia of Reagents.[1] Available at: [Link][1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. calpaclab.com [calpaclab.com]

- 3. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Comprehensive Structural Elucidation and Analytical Characterization of Methyl 3-(4-chlorophenyl)propiolate

Executive Summary

Methyl 3-(4-chlorophenyl)propiolate (CAS: 7515-18-6) is a critical intermediate in the synthesis of heterocyclic scaffolds, particularly coumarins and quinolines used in medicinal chemistry. Its structure consists of a para-chlorophenyl ring conjugated to an internal alkyne, which is capped by a methyl ester.

This guide provides a rigorous, self-validating workflow for the structural elucidation of this molecule. Unlike standard certificates of analysis, this document details the causality behind spectral features, ensuring researchers can distinguish the target product from common synthetic byproducts (e.g., homocoupled diynes or unreacted aryl halides).

Synthesis Context & Impurity Profile

To interpret analytical data accurately, one must understand the genesis of the sample. This molecule is typically synthesized via a Sonogashira cross-coupling reaction between 4-chloroiodobenzene and methyl propiolate.

-

Primary Reaction: Pd/Cu-catalyzed coupling of aryl halide and terminal alkyne.[1]

-

Critical Impurities:

-

Glaser Coupling Product: Dimethyl hexa-2,4-diyne-1,6-dioate (oxidative homocoupling of methyl propiolate).

-

Starting Material: 4-Chloroiodobenzene (if conversion is incomplete).

-

Understanding these potential contaminants dictates the specificity required in the analytical protocols below.

Analytical Workflow: The "Triad of Evidence"

The elucidation strategy relies on three orthogonal techniques: Mass Spectrometry (Molecular Weight/Isotopes), Infrared Spectroscopy (Functional Groups), and NMR (Connectivity).

Diagram 1: Structural Elucidation Logic Flow

This workflow illustrates the decision-making process for confirming the structure.

Figure 1: Step-by-step logic flow for validating the chemical structure.

Step 1: Mass Spectrometry (The Chlorine Fingerprint)

The most distinct feature of this molecule is the chlorine atom. Mass spectrometry provides a definitive "fingerprint" due to the natural abundance of chlorine isotopes (

Theoretical Data:

-

Molecular Formula:

[4] -

Exact Mass: 194.01 (

)

The Protocol:

-

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

-

Observation: Look for the Molecular Ion (M) and the Isotope Peak (M+2).[2][3][5][6]

-

Validation Rule: The intensity ratio of M : (M+2) must be approximately 3:1 .[5]

| Ion | m/z | Origin | Relative Intensity |

| M | 194 | 100% (Base) | |

| M+2 | 196 | ~32% | |

| M-31 | 163 | Loss of | Variable |

| M-59 | 135 | Loss of | Variable |

Authoritative Insight: If you observe a 1:1 ratio at M/M+2, your sample is contaminated with a Bromine analog. If you see M+2 and M+4 peaks, you likely have a dichloro- impurity. The 3:1 ratio is non-negotiable for mono-chlorinated compounds [1].

Step 2: Infrared Spectroscopy (Functional Group Analysis)

IR is used here primarily to confirm the conjugation system and the ester.

The Protocol:

-

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

-

Key Bands:

| Functional Group | Wavenumber ( | Description |

| Alkyne ( | 2200 - 2250 | Weak to Medium. Sharp. Note: Internal alkynes are often weak, but conjugation with the phenyl ring enhances intensity. |

| Ester ( | 1700 - 1720 | Strong. Conjugation with the alkyne lowers the frequency compared to non-conjugated esters (~1740). |

| Aromatic ( | 1450 - 1600 | Multiple sharp bands indicating the benzene ring. |

| C-Cl Stretch | 1000 - 1100 | Often obscured in the fingerprint region, but distinct bands appear here. |

Critical Distinction: A terminal alkyne (propiolate starting material) would show a sharp

stretch at. The absence of this peak confirms the formation of the internal alkyne product [2].

Step 3: NMR Spectroscopy (The Connectivity Map)

This is the definitive proof of structure. We must verify the para-substitution pattern and the ester group.

1H NMR (Proton)

-

Solvent:

-

Reference: TMS (0.00 ppm)

Assignments:

-

Methyl Ester: A clean singlet integrating to 3H at

. -

Aromatic Ring: A characteristic AA'BB' system (often appearing as two "roofed" doublets) integrating to 4H in the range of

.-

The protons ortho to the alkyne are deshielded (shifted downfield) due to anisotropy.

-

The protons ortho to the chlorine are distinct.

-

13C NMR (Carbon)

Because the alkyne carbons have no attached protons, 13C NMR is essential.

-

Carbonyl (

): -

Alkyne (

): Two quaternary signals in the -

Aromatic Carbons: Four distinct signals (due to symmetry):

-

C-Cl (Quaternary)

-

C-Alkyne connection (Quaternary)

-

Two CH signals (intense).[8]

-

-

Methoxy (

):

Diagram 2: NMR Assignment Logic

This diagram maps the chemical shifts to the specific structural moieties.

Figure 2: Mapping spectral data to molecular fragments.

Quality Control & Purity Assessment

Once the structure is elucidated, the purity must be quantified for biological testing.

HPLC Method (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge),

, -

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient 50% to 90% ACN over 15 mins.

-

Detection: UV at 265 nm (The conjugation allows for strong UV absorption) [3].

-

Pass Criteria: Purity

(Area under curve).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Mass Spectrometry Data Center. (2023). Chlorine Isotope Abundance and Mass Spectral Patterns. National Institute of Standards and Technology.

-

TCI Chemicals. (n.d.). Methyl 3-(4-chlorophenyl)propiolate Product Specifications and Spectral Data.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Procedures.

-

SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan.[9]

Sources

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. Methyl 3-(4-Chlorophenyl)propiolate | 7515-18-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. savemyexams.com [savemyexams.com]

- 7. Methyl propiolate(922-67-8) 1H NMR [m.chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Technical Guide: 1H NMR Characterization of Methyl 3-(4-chlorophenyl)propiolate

Executive Summary

Methyl 3-(4-chlorophenyl)propiolate is a critical synthetic intermediate in medicinal chemistry, particularly serving as a scaffold for heterocycle synthesis (e.g., coumarins, quinolines) via cyclization reactions. Its structural integrity is defined by a 1,4-disubstituted aromatic ring linked to an electron-deficient alkyne ester.

This guide provides a rigorous analysis of its 1H NMR spectrum , moving beyond basic assignment to explore the quantum mechanical causality behind signal splitting (AA'BB' systems) and the impact of electronic anisotropy. It is designed for researchers requiring definitive structural validation during drug development workflows.

Part 1: Structural Analysis & Theoretical Prediction

Before interpreting the spectrum, we must define the magnetic environment of the protons. The molecule possesses a plane of symmetry that simplifies the aromatic region but introduces second-order complexity.

Molecular Proton Environments[1][2][3]

-

Methyl Ester Protons (

): Attached to an oxygen atom; significantly deshielded by the electronegative oxygen and the carbonyl anisotropy. -

Aromatic Protons Ortho to Alkyne (

): Deshielded by the magnetic anisotropy of the carbon-carbon triple bond and the electron-withdrawing nature of the propiolate ester. -

Aromatic Protons Ortho to Chlorine (

): Shielded relative to

Visualization: Structural Logic

The following diagram maps the structural logic to the expected spectral output.

Figure 1: Structural dissection of Methyl 3-(4-chlorophenyl)propiolate linking chemical environments to predicted NMR shifts.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize artifacts (such as water suppression issues or concentration broadening), follow this standardized protocol.

Reagents & Conditions

-

Solvent: Chloroform-d (

) with 0.03% v/v TMS (Tetramethylsilane).-

Why:

prevents exchange of labile protons (though none are present here) and provides excellent solubility for organic esters.

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Why: This concentration prevents viscosity broadening while ensuring sufficient signal-to-noise (S/N) ratio for 1 scan, though 16 scans are recommended.

-

Workflow Diagram

Figure 2: Step-by-step experimental workflow for high-fidelity NMR acquisition.

Part 3: Spectral Interpretation & Data Analysis

The spectrum of methyl 3-(4-chlorophenyl)propiolate is characterized by its simplicity in peak count but complexity in splitting physics.

The Quantitative Data Table

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( |

| Methoxy ( | 3.83 | Singlet (s) | 3H | N/A |

| Ar-H (Ortho to Cl) | 7.36 | Pseudo-doublet (d) | 2H | |

| Ar-H (Ortho to Alkyne) | 7.49 | Pseudo-doublet (d) | 2H | |

| TMS (Reference) | 0.00 | Singlet | - | - |

| 7.26 | Singlet | - | - |

*Note: While often reported as doublets, the aromatic signals are technically the AA' portion of an AA'BB' system.

Detailed Mechanistic Analysis

The Methoxy Singlet (

3.83 ppm)

This signal is the most intense singlet in the spectrum. Its position at 3.83 ppm is diagnostic of a methyl ester.

-

Validation Check: If this peak appears split or broadened, check for rotamers (unlikely here) or poor shimming. If the integration is < 3H relative to the aromatic ring, the ester may have hydrolyzed to the carboxylic acid.

The Aromatic AA'BB' System (

7.30 – 7.55 ppm)

The 1,4-disubstitution pattern creates a classic AA'BB' spin system .

-

Symmetry: The molecule has a

axis of rotation (or plane of symmetry depending on conformation analysis), making the two protons ortho to the alkyne chemically equivalent ( -

Magnetic Inequivalence: Although chemically equivalent,

does not couple to -

Visual Appearance: On a 300 MHz or 400 MHz instrument, this appears as two "roofed" doublets leaning toward each other. The "roofing" effect (inner lines taller than outer lines) indicates the coupling partners are close in chemical shift.

-

Assignment Logic:

-

The alkyne-ester group is a strong Electron Withdrawing Group (EWG) via conjugation, deshielding the ortho protons significantly.

-

Chlorine is an EWG by induction but Electron Donating by resonance (+R). The inductive effect dominates, but the anisotropy of the triple bond generally exerts a stronger deshielding effect on the protons closer to it.

-

Part 4: Synthesis Context & Impurity Profiling

Understanding the synthesis (Sonogashira Coupling) is vital for identifying non-product peaks in the NMR.

Synthesis Pathway

The standard synthesis involves the coupling of 1-chloro-4-iodobenzene with methyl propiolate using a Pd(0)/Cu(I) catalyst system.

Figure 3: Synthetic route and potential impurity generation.

Common Impurities in the Spectrum[2]

-

Glaser Coupling Product: If oxygen was present during synthesis, methyl propiolate can homocouple. Look for symmetric methyl ester signals distinct from the product.

-

Triethylamine (Base): Quartet at

2.5 ppm and Triplet at -

Residual Starting Material:

-

Methyl Propiolate:[1] Acetylenic proton singlet at

2.9 ppm (if unreacted). -

1-Chloro-4-iodobenzene: Aromatic AA'BB' shifted slightly upfield/downfield from the product.

-

References

-

Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

-

NMR Chemical Shift Tables: The University of Wisconsin-Madison. Proton NMR Chemical Shifts. Organic Chemistry Data.

-

AA'BB' System Analysis: Royal Society of Chemistry. Spectral Analysis of Para-Disubstituted Benzenes.

-

Analogous Compound Data: National Institutes of Health (NIH). Synthesis of aryl-2-methyl-3-butyn-2-ols via Sonogashira coupling. (Provides comparative shifts for aryl alkynes).

Sources

13C NMR chemical shifts for methyl 3-(4-chlorophenyl)propiolate

Technical Guide: C NMR Characterization of Methyl 3-(4-chlorophenyl)propiolate

Executive Summary

Methyl 3-(4-chlorophenyl)propiolate represents a critical structural motif in medicinal chemistry, serving as a rigid linker in bioconjugation and a precursor in the synthesis of heterocycles (e.g., coumarins, quinolines).[1] Precise structural characterization of this molecule is challenging due to the electronic "push-pull" effects between the electron-withdrawing ester and the para-chloro substituted aromatic ring, which significantly perturb the alkyne

This guide provides a definitive technical breakdown of the

Part 1: Structural Analysis & Theoretical Framework

Before analyzing the spectrum, we must deconstruct the molecule into its magnetically distinct environments. The molecule (

Electronic Environment Breakdown

-

The Ester Carbonyl (C1): Highly deshielded due to

hybridization and direct attachment to oxygen. -

The Alkyne Linker (C2, C3): These

hybridized carbons appear in the unique 75–90 ppm region. The internal polarization renders them distinct:-

C2 (

to carbonyl): Shielded by resonance with the ester. -

C3 (

to carbonyl): Deshielded relative to C2 due to proximity to the aromatic ring current.

-

-

The Aromatic Ring (C4–C7): A para-disubstituted system.

-

C4 (Ipso-alkyne): Shielded by the anisotropy of the triple bond.

-

C7 (Ipso-Cl): Deshielded by the electronegative chlorine.

-

C5/C6 (Ortho/Meta): Differentiated by spin-coupling constants and substituent effects.

-

-

The Methoxy Group (C8): A diagnostic aliphatic signal.

Part 2: Experimental Synthesis & Acquisition Protocol

To ensure the spectral data discussed below is reproducible, the following synthesis and acquisition workflow is recommended. This protocol minimizes impurities (homocoupling products) that often obscure the alkyne region.

Synthesis: Sonogashira Coupling Workflow

The most robust route utilizes a Pd/Cu-catalyzed cross-coupling between 1-chloro-4-iodobenzene and methyl propiolate.

NMR Acquisition Parameters

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: Deuterated Chloroform (

, -

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled

C (typically zgpg30 or equivalent). -

Scans: Minimum 512 scans (essential to resolve quaternary carbons C1, C2, C3, C4, C7).

-

Relaxation Delay (D1): 2.0 seconds (extended to allow relaxation of quaternary alkyne carbons).

Part 3: Data Analysis & Chemical Shift Assignments

The following table presents the high-confidence chemical shift assignments. These values are derived from substituent additivity principles applied to the parent system (methyl phenylpropiolate) and validated against standard donor-acceptor trends in

Table 1: C NMR Chemical Shift Data (in )

| Carbon Label | Chemical Environment | Shift ( | Multiplicity (DEPT) | Assignment Logic |

| C1 | Ester Carbonyl ( | 154.2 | C (quat) | Typical conjugated ester; deshielded by oxygen. |

| C7 | Aromatic Ipso ( | 136.5 | C (quat) | Heavy deshielding by electronegative Cl (Inductive effect). |

| C5 | Aromatic ( | 133.1 | CH | Deshielded relative to benzene due to alkyne anisotropy. |

| C6 | Aromatic ( | 129.0 | CH | Shielded slightly relative to C5 due to resonance effect of Cl. |

| C4 | Aromatic Ipso ( | 118.5 | C (quat) | Shielded; characteristic of carbons attached to alkyne triple bonds. |

| C3 | Alkyne ( | 86.4 | C (quat) | Downfield alkyne signal; conjugation with aromatic ring. |

| C2 | Alkyne ( | 80.3 | C (quat) | Upfield alkyne signal; resonance shielding from ester oxygen. |

| C8 | Methoxy ( | 52.8 | Standard methoxy ester position. |

Detailed Mechanistic Interpretation

1. The Alkyne Region (80–90 ppm)

The differentiation between C2 and C3 is the most common source of error.

-

C2 (80.3 ppm): This carbon is directly attached to the electron-withdrawing ester group. Counter-intuitively, it appears upfield (lower ppm) relative to C3. This is due to the "push-pull" resonance where the ester oxygen donates electron density back into the

-system, shielding the -

C3 (86.4 ppm): This carbon experiences the anisotropy of the aromatic ring and is less shielded by the ester resonance, placing it downfield.

2. The Aromatic Region (118–137 ppm)

The 4-chloro substituent introduces a predictable perturbation pattern on the benzene ring (Base value: 128.5 ppm).

-

Ipso-Cl (C7): The Chlorine atom exerts a strong inductive effect (-I), shifting this carbon to ~136.5 ppm.

-

Ipso-Alkyne (C4): Alkynes are known to shield the attached aromatic carbon. The shift to ~118.5 ppm is diagnostic of a phenyl-alkyne linkage.

Part 4: Logic & Validation Flowchart

To confirm the identity of the synthesized compound, researchers should follow this logic path during spectral analysis. This ensures that common impurities (like starting material 1-chloro-4-iodobenzene) are not misidentified as product peaks.

Troubleshooting Common Impurities

-

Homocoupling (Diyne): If you observe four alkyne peaks or symmetry that suggests a dimer, the oxidative coupling of the alkyne has occurred (Glaser coupling).

-

Residual Catalyst: Broadening of aromatic peaks may indicate paramagnetic Pd/Cu residues. Filtration through Celite is required.

References

-

Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry. Link

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for substituent additivity rules).

-

Sigma-Aldrich. "NMR Chemical Shifts of Common Solvents and Impurities". Link

-

National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)". (General reference for phenyl propiolate base values). Link

Technical Guide: Mass Spectrometry of Methyl 3-(4-chlorophenyl)propiolate

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectral behavior of methyl 3-(4-chlorophenyl)propiolate (MW: 194.61 g/mol ). Designed for analytical chemists and drug development professionals, this document details the fragmentation mechanisms, isotopic signatures, and impurity profiles associated with this compound, commonly synthesized via Sonogashira coupling.

Key Identification Metrics:

-

Molecular Ion (M⁺): m/z 194 (³⁵Cl) / 196 (³⁷Cl).

-

Isotopic Ratio: Distinct 3:1 intensity ratio for M/M+2.

-

Base Peak Candidate: m/z 163 (Acylium ion, [M-OCH₃]⁺).

-

Key Transition: Alkynyl ester cleavage sequence: M⁺

[M-OCH₃]⁺

Structural Analysis & Isotopic Fingerprint

The mass spectrum of methyl 3-(4-chlorophenyl)propiolate is dominated by the stability of the conjugated phenyl-alkyne system and the characteristic isotopic signature of chlorine.

The Chlorine Signature (M / M+2)

The presence of a single chlorine atom at the para position creates a definitive "flag" in the molecular ion region. Unlike bromine (1:1 ratio), chlorine possesses natural isotopes ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

-

Observation: You will observe two molecular ion peaks separated by 2 mass units.

-

Validation Criteria: The intensity of the peak at m/z 196 must be approximately 32-33% of the intensity of the peak at m/z 194 .

-

Significance: Any deviation from this 3:1 ratio suggests co-elution with a non-chlorinated impurity or an interferent.

Quantitative Ion Data

| Ion Identity | m/z (³⁵Cl) | m/z (³⁷Cl) | Origin / Mechanism |

| Molecular Ion (M⁺) | 194 | 196 | Radical cation of intact molecule. |

| Acylium Ion | 163 | 165 | |

| Alkynyl Cation | 135 | 137 | Loss of -CO from Acylium or -COOCH₃ from M⁺. |

| Aryl Cation | 111 | 113 | Loss of C₂ (Alkyne spacer cleavage). |

| Benzyne/Phenyl | 75 | -- | Loss of Cl and alkyne chain (High energy). |

Fragmentation Pathway & Mechanism

The fragmentation of alkynyl esters follows a predictable pathway governed by the stability of the acylium ion and the resonance-stabilized alkynyl cation.

Primary Fragmentation: -Cleavage

The most favorable energetic pathway is the cleavage of the ester bond (C-O), resulting in the loss of the methoxy radical (•OCH₃, 31 Da).

-

Mechanism: The radical cation localized on the carbonyl oxygen triggers

-cleavage. -

Result: Formation of the resonance-stabilized acylium ion at m/z 163 . This is frequently the base peak (100% relative abundance) in methyl esters of conjugated acids.

Secondary Fragmentation: Decarbonylation

The acylium ion (m/z 163) subsequently ejects a neutral carbon monoxide (CO, 28 Da) molecule.

-

Result: Formation of the 4-chlorophenylprop-1-yn-1-yl cation at m/z 135 .

-

Stability: This ion is stabilized by the conjugation between the alkyne and the aromatic ring.

Pathway Visualization

The following diagram illustrates the logical flow of fragmentation, including the retention of the chlorine isotope pattern until the final degradation steps.

Figure 1: EI-MS fragmentation pathway of methyl 3-(4-chlorophenyl)propiolate showing retention of chlorine isotopes.

Synthesis Context & Impurity Profiling

In drug development, this molecule is typically synthesized via a Sonogashira coupling between 1-chloro-4-iodobenzene and methyl propiolate. Understanding the reaction mechanism allows us to predict specific impurities that may appear in the mass spectrum.

Critical Impurities (The "Watch List")

Researchers must screen for these specific side-products which can co-elute or suppress ionization.

-

Glaser Coupling Product (Alkyne Homocoupling):

-

Source: Oxidative dimerization of methyl propiolate in the presence of Copper (Cu) and Oxygen.

-

Structure: Dimethyl hexa-2,4-diynedioate.

-

MS Signature: M⁺ at m/z 166 . No chlorine isotope pattern.

-

Impact: Can be confused with fragment ions if not chromatographically separated.

-

-

Ullmann Coupling Product (Aryl Homocoupling):

Impurity Logic Diagram

Figure 2: Origin of common MS-detectable impurities in Sonogashira synthesis of the target.

Experimental Protocol: Self-Validating GC-MS

To ensure data integrity (Trustworthiness), use this protocol which includes internal validation steps.

Instrument Conditions

-

Ionization: Electron Impact (EI) at 70 eV.

-

Source Temp: 230°C (Prevent thermal degradation of the ester).

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

Step-by-Step Workflow

-

Blank Run: Inject pure solvent (MeOH or DCM) to establish a baseline and ensure no carryover of 4,4'-dichlorobiphenyl from previous runs.

-

Standard Injection: Inject the sample (1 µL, split 20:1).

-

The "Chlorine Check" (Validation Step):

-

Zoom into m/z 190–200.

-

Integrate peak 194 and peak 196.

-

Pass Criteria: Area(196) / Area(194) = 0.32 ± 0.05.

-

Fail Action: If ratio > 0.40, check for co-eluting impurities or detector saturation.

-

-

Fragment Confirmation: Verify the presence of m/z 163 (Base Peak). If m/z 163 is absent, thermal degradation in the injector port (decarboxylation) may be occurring.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

NIST Mass Spectrometry Data Center. (n.d.).[4] Mass Spectrum of 4,4'-Dichlorobiphenyl. National Institute of Standards and Technology.[2] Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Source for Glaser/Ullmann impurity mechanisms). Retrieved from [Link]

- Sanborn, J. R., et al. (1998). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation. Journal of Agricultural and Food Chemistry.

Sources

Technical Guide: Solubility Profiling & Process Optimization for Methyl 3-(4-chlorophenyl)propiolate

This guide serves as a comprehensive technical resource for the solubility profiling, thermodynamic analysis, and process optimization of Methyl 3-(4-chlorophenyl)propiolate .

Designed for process chemists and engineers, this document synthesizes known physicochemical data with rigorous experimental protocols to establish a self-validating system for solubility determination.

Executive Summary

Methyl 3-(4-chlorophenyl)propiolate (CAS: 7515-18-6) is a critical alkynyl ester intermediate used in the synthesis of heterocyclic pharmaceuticals and functionalized organic scaffolds.[1] Its purification—typically via crystallization—is governed by its solubility landscape.

While qualitative data indicates high solubility in acetone and limited solubility in lower alcohols, precise mole-fraction solubility data is essential for optimizing yield and minimizing solvent waste. This guide provides the Standard Operating Procedure (SOP) for generating this data and applying it to thermodynamic modeling (Apelblat/Van't Hoff) to design robust crystallization processes.

Physicochemical Profile

Understanding the solute's intrinsic properties is the first step in solvent selection.

| Property | Value | Source | Implications for Solubility |

| Molecular Formula | PubChem | Moderate lipophilicity due to chlorophenyl group. | |

| Molecular Weight | 194.61 g/mol | Calculated | Mid-range molecular weight facilitates organic solubility. |

| Melting Point | 92.0 – 96.0 °C | TCI Chemicals | Moderate lattice energy; amenable to cooling crystallization. |

| Physical State | Solid (Crystalline) | Sigma-Aldrich | Requires energy input (endothermic) to disrupt lattice during dissolution. |

| Key Solvents | Acetone (Soluble)Methanol (Sparingly)Water (Insoluble) | Qualitative Data | Suggests Acetone/Water or Acetone/Methanol as viable solvent/anti-solvent pairs. |

Experimental Protocol: Solubility Determination

To generate high-accuracy solubility data (

Methodology Logic

-

Principle: Solubility is detected by the scattering of a laser beam. A turbid suspension becomes clear upon dissolution (heating) and turbid again upon nucleation (cooling).

-

Why this method? It eliminates sampling errors associated with filtration in gravimetric methods and allows for rapid generation of polythermal solubility curves.

Step-by-Step SOP

Equipment:

-

Jacketed glass vessel (50 mL) with precise temperature control (

K). -

FBRM (Focused Beam Reflectance Measurement) or simple Laser Transmissivity Probe.

-

Magnetic stirrer (constant rate: 400 rpm).

Workflow:

-

Preparation: Weigh a precise mass (

) of Methyl 3-(4-chlorophenyl)propiolate into the vessel. -

Solvent Addition: Add a known mass (

) of the solvent (e.g., Acetone). -

Heating Phase: Heat the mixture at a slow ramp rate (0.2 K/min).

-

Dissolution Point (

): Record the temperature where laser transmissivity maximizes (solution becomes clear). -

Cooling Phase: Cool at 0.2 K/min to determine the metastable zone width (MSZW).

-

Iteration: Add more solute to the same vessel and repeat to obtain the next data point.

Workflow Visualization

Figure 1: Dynamic Laser Monitoring workflow for solubility determination.

Thermodynamic Modeling & Data Analysis

Once experimental data (

Modified Apelblat Equation

The Apelblat model is the industry standard for correlating solubility data of non-ideal solutions.

- : Mole fraction solubility.

- : Absolute temperature (K).[2]

- : Empirical parameters derived via regression analysis.

-

Utility: Provides excellent interpolation accuracy for crystallization cooling curves.

Van't Hoff Analysis

To determine the thermodynamic driving forces, use the Van't Hoff equation:

-

(Enthalpy of Dissolution): Typically positive (endothermic) for this class of esters.

-

Interpretation: If

, solubility increases with temperature. Higher values indicate stronger temperature dependence.

-

-

(Entropy of Dissolution): Typically positive.

-

Interpretation: Reflects the disorder increase as the crystal lattice breaks down.

-

Data Processing Logic

Figure 2: Thermodynamic analysis workflow for process parameter derivation.

Crystallization Process Design

Based on the physicochemical properties (Section 2), the following purification strategy is recommended for Methyl 3-(4-chlorophenyl)propiolate.

Solvent Selection Matrix

| Solvent | Solubility | Role | Rationale |

| Acetone | High | Primary Solvent | Dissolves solute readily; low boiling point allows easy drying. |

| Methanol | Moderate/Low | Anti-Solvent | Induces supersaturation when added to Acetone solution. |

| Water | Insoluble | Strong Anti-Solvent | Maximizes yield but may occlude impurities; use with caution. |

Recommended Crystallization Workflow (Cooling)

-

Dissolution: Dissolve crude Methyl 3-(4-chlorophenyl)propiolate in Acetone at 50°C (near reflux) to near-saturation.

-

Filtration: Perform hot filtration to remove insoluble mechanical impurities.

-

Cooling: Linearly cool the solution to 20°C.

-

Note: If yield is low, add Methanol (Anti-solvent) slowly at 20°C to drive further precipitation.

-

-

Isolation: Filter the crystals and wash with cold Methanol/Water (1:1).

-

Drying: Vacuum dry at 40°C.

References

-

Structure & Properties: Methyl 3-(4-chlorophenyl)propiolate Product Page. TCI Chemicals. Retrieved from .

- General Solubility Methodology: Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.

- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics.

-

Synthesis Context: Synthesis of methyl 3-(4-chlorophenyl)propionate. PrepChem. Retrieved from . (Provides context on the saturated analog and extraction solvents).

Sources

Strategic Sourcing and Technical Utilization of Methyl 3-(4-chlorophenyl)propiolate

Topic: Commercial Suppliers and Technical Utilization of Methyl 3-(4-chlorophenyl)propiolate Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Technical Summary

Methyl 3-(4-chlorophenyl)propiolate (CAS 7515-18-6 ) is a critical alkynyl ester building block used extensively in the synthesis of heterocyclic scaffolds, particularly pyrazoles, isoxazoles, and pyrimidines. Its electron-deficient alkyne moiety serves as an excellent Michael acceptor and dipolarophile, making it indispensable for fragment-based drug discovery (FBDD) and "click" chemistry applications.

This guide provides a validated roadmap for sourcing, verifying, and utilizing this compound. We address the ambiguity surrounding CAS registry numbers, define a self-validating quality control protocol, and detail a "gold standard" synthetic application.

Compound Identity & Sourcing Strategy[1][2][3]

Identification & CAS Clarification

A common point of confusion in procurement is the CAS registry number. While 20735-86-0 is occasionally cited in older literature or internal databases, the commercially recognized and chemically accurate CAS for the methyl ester is 7515-18-6 . The acid form, 3-(4-chlorophenyl)propiolic acid, corresponds to CAS 3240-10-6 .[1]

| Attribute | Specification |

| Chemical Name | Methyl 3-(4-chlorophenyl)propiolate |

| Primary CAS | 7515-18-6 (Commercial Standard) |

| Molecular Formula | C₁₀H₇ClO₂ |

| Molecular Weight | 194.61 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 92.0 – 96.0 °C |

| Solubility | Soluble in Acetone, DCM, MeOH; Insoluble in Water |

Supplier Landscape

Sourcing should be stratified based on the phase of research.

-

Tier 1: High-Purity / Analytical Grade (mg to g scale)

-

TCI (Tokyo Chemical Industry): Product #M2894. Purity >97.0% (GC). Reliable for SAR studies where impurity profiles must be minimized.

-

Sigma-Aldrich (Merck): Often acts as a distributor for TCI or smaller synthesizers; verify "Country of Origin" for lead times.

-

BLD Pharm: Strong inventory for intermediate scale (1g – 25g).

-

-

Tier 2: Bulk / Process Grade (kg scale)

-

Oakwood Chemical: Good for scale-up; often provides competitive pricing for >100g.

-

Combi-Blocks: Excellent for parallel synthesis libraries; typically high stock availability.

-

-

Procurement Note: Always request a Certificate of Analysis (CoA) confirming the absence of the homocoupling impurity (dimethyl buta-1,3-diyne-1,4-dioate), which can form if the starting methyl propiolate degrades.

Technical Validation: The Self-Validating System

To ensure experimental reproducibility, every batch must undergo "Incoming Quality Control" (IQC). Do not rely solely on the vendor's CoA.

The "Self-Validating" QC Protocol

The following analytical profile acts as a logic gate. If the data does not match, the reagent is compromised.

A. Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Logic: You should see a distinct lack of alkyne protons (which would appear ~3.0 ppm if hydrolysis occurred).

-

Diagnostic Signals:

-

δ 3.84 ppm (s, 3H): Methyl ester singlet. Crucial check: Integration must be exactly 3.0 relative to aromatics.

-

δ 7.35 – 7.55 ppm (m, 4H): Aromatic AA'BB' system characteristic of para-substitution.

-

B. HPLC Purity Check

-

Column: C18 Reverse Phase.

-

Mobile Phase: MeCN/Water (Gradient 10% -> 90%).

-

Detection: UV @ 254 nm (Strong absorbance due to conjugation).

-

Pass Criteria: Single peak >98%. Note: The free acid (hydrolysis product) will elute significantly earlier.

Supply Chain Decision Tree (DOT Visualization)

Figure 1: Decision logic for accepting incoming commercial batches. Strict adherence prevents downstream synthesis failures.

Experimental Workflow: Pyrazole Synthesis

The most high-value application of methyl 3-(4-chlorophenyl)propiolate is the regioselective synthesis of pyrazoles. This reaction validates the compound's reactivity as a Michael acceptor.

The "Gold Standard" Protocol

Objective: Synthesis of Methyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.

Reagents:

-

Methyl 3-(4-chlorophenyl)propiolate (1.0 equiv)

-

Hydrazine hydrate (1.2 equiv)

-

Ethanol (0.5 M concentration)

Methodology:

-

Dissolution: Dissolve 1.0 mmol of the propiolate ester in 2 mL of absolute ethanol in a round-bottom flask.

-

Addition: Cool to 0°C. Add hydrazine hydrate dropwise. Causality: Cooling controls the exotherm of the initial Michael addition, preventing polymerization.

-

Cyclization: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:3). The starting material (high Rf) should disappear.

-

Workup: The product often precipitates directly. If not, concentrate in vacuo and recrystallize from ethanol.

Why this works: The hydrazine nitrogen attacks the β-carbon of the alkyne (Michael addition), followed by intramolecular attack on the carbonyl or the alpha-carbon depending on conditions, but typically yielding the pyrazole-3-carboxylate tautomer.

Synthetic Pathway Visualization

Figure 2: Mechanistic pathway for the conversion of the propiolate ester to the pyrazole scaffold.

Handling and Stability

-

Storage: Store at +2°C to +8°C. The alkyne bond is sensitive to prolonged light exposure and heat, which can induce slow polymerization (turning the white solid yellow/brown).

-

Safety: The compound is a skin and eye irritant (H315, H319). Use standard PPE.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which may hydrolyze the ester).

References

- Title: Methyl 3-(4-Chlorophenyl)

-

Synthetic Application (Sonogashira Coupling)

- Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

- Source: Chemical Reviews (ACS Public

-

URL:[Link]

-

Pyrazole Synthesis Utility

- Title: Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles.

- Source: Preprints.org (MDPI).

-

URL:[Link]

-

Supplier Data (CAS Verification)

Sources

Safe Handling and Storage of Methyl 3-(4-chlorophenyl)propiolate

Technical Guidance for Pharmaceutical & Chemical Research

Executive Summary

Methyl 3-(4-chlorophenyl)propiolate (CAS: 7515-18-6 ) is a specialized alkynoic ester intermediate widely utilized in medicinal chemistry for the synthesis of heterocycles (triazoles, pyrazoles, isoxazoles) via cycloaddition and Michael addition reactions.[1] Its structural motif—an electron-deficient alkyne conjugated with a chlorophenyl ring—imparts high electrophilicity, making it a potent Michael acceptor.

This guide provides a rigorous technical framework for the safe storage, handling, and experimental application of this compound. It moves beyond basic safety data sheets (SDS) to address the specific stability challenges and reactivity profiles encountered in drug discovery workflows.

Part 1: Chemical Profile & Reactivity Mechanism

Physicochemical Specifications

| Parameter | Specification |

| Chemical Name | Methyl 3-(4-chlorophenyl)-2-propynoate |

| CAS Number | 7515-18-6 |

| Molecular Formula | C₁₀H₇ClO₂ |

| Molecular Weight | 194.61 g/mol |

| Physical State | Solid (Crystalline powder) |

| Color | White to light yellow/orange |

| Melting Point | 92.0 – 96.0 °C [1] |

| Solubility | Soluble in Acetone, Dichloromethane (DCM), Ethyl Acetate, Methanol |

The "Why" of Reactivity (Mechanistic Insight)

The handling requirements for this compound are dictated by its electronic structure. The alkyne bond is activated by two electron-withdrawing groups (EWGs):

-

The Methyl Ester: Withdraws electron density via resonance, making the

-carbon (relative to the carbonyl) highly electrophilic. -

The 4-Chlorophenyl Group: The chlorine atom exerts an inductive withdrawing effect (-I), further destabilizing the electron density of the triple bond.

Consequence: This compound is a "soft" electrophile. It is prone to:

-

1,3-Dipolar Cycloadditions: Reacts rapidly with azides (Click chemistry) to form 1,2,3-triazoles.

-

Michael Additions: Reacts with soft nucleophiles (thiols, amines) at the

-carbon. -

Hydrolysis: The ester bond is susceptible to base-catalyzed hydrolysis, yielding the parent propiolic acid.

Figure 1: Mechanistic drivers of Methyl 3-(4-chlorophenyl)propiolate reactivity.

Part 2: Risk Assessment & Toxicology

While specific toxicological data for this exact intermediate may be limited in public databases, its structural class (aryl propiolates) mandates the following GHS classifications based on structure-activity relationships (SAR):

-

Skin Irritation (Category 2): High potential for contact dermatitis.

-

Eye Irritation (Category 2A): Crystalline dust can cause severe mechanical and chemical irritation.

-

Specific Target Organ Toxicity (STOT-SE 3): Respiratory irritation if dust is inhaled.

-

Sensitization: Alkynoic esters are known skin sensitizers (potential for allergic contact dermatitis upon repeated exposure).

Critical Warning: Do not mistake this compound for 4-Aminopyridazine (CAS 20744-39-2), which sometimes appears in erroneous search aggregations. Ensure verification of CAS 7515-18-6 upon receipt.

Part 3: Storage Protocols (Self-Validating System)

To maintain purity (>97%) and prevent spontaneous polymerization or hydrolysis, follow this storage hierarchy.

Environmental Control

-

Temperature: Store at 2°C to 8°C (Refrigerated). While some suppliers state "Room Temperature" is acceptable for short-term transit, long-term stability is significantly improved at lower temperatures to retard ester hydrolysis [2].

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The ester is moisture-sensitive.

-

Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent potential photo-induced isomerization or degradation of the conjugated system.

The "Self-Validating" Storage Check

Before using the reagent in critical synthesis, perform this quick QC check:

-

Visual Inspection: The compound should be a white to light yellow powder.[1] Dark orange or brown discoloration indicates polymerization or decomposition.

-

Solubility Test: Dissolve a small amount in DCM. It should yield a clear solution. Turbidity suggests the formation of the polymeric acid or salts.

Part 4: Operational Handling & Synthesis

Handling Workflow

All operations involving the solid powder must be conducted in a certified chemical fume hood .

Figure 2: Safe handling workflow from storage to disposal.

Application Protocol: 1,3-Dipolar Cycloaddition (Click Chemistry)

This compound is an excellent dipolarophile for synthesizing 1,4-disubstituted 1,2,3-triazoles, a common scaffold in anticancer drug discovery [3].

Reagents:

-

Methyl 3-(4-chlorophenyl)propiolate (1.0 equiv)[1]

-

Aryl/Alkyl Azide (1.1 equiv)

-

Copper(I) Iodide (10 mol%)

-

Solvent: t-BuOH/Water (1:1) or DMF

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve Methyl 3-(4-chlorophenyl)propiolate in the solvent system.

-

Addition: Add the azide followed by the CuI catalyst.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (The alkyne spot will disappear; a lower Rf triazole spot will appear).

-

Note: The electron-withdrawing chlorophenyl group accelerates this reaction compared to unsubstituted propiolates [4].

-

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with brine to remove copper salts.

-

Purification: Recrystallization is often sufficient due to the high melting point of the triazole product.

Application Protocol: Heterocycle Condensation

Reaction with hydrazine hydrate yields pyrazolone derivatives.

Methodology:

-

Dissolve the propiolate in Ethanol.

-

Add Hydrazine Hydrate (1.2 equiv) dropwise at 0°C.

-

Allow to warm to RT and reflux for 2 hours.

-

The Michael addition followed by cyclization eliminates methanol to form the pyrazolone core.

Part 5: Emergency Response

| Scenario | Immediate Action |

| Skin Contact | Wash with copious soap and water. Do not use alcohol (increases permeability). If irritation persists, seek medical attention. |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Consult an ophthalmologist. |

| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. |

| Spill (Solid) | Dampen with inert solvent (to prevent dust) and sweep up. Place in a container for Halogenated Organic Waste . |

References

-

ResearchGate. (2020). Synthesis of 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives. (Discusses propiolate derivatives in drug design). Retrieved January 29, 2026, from [Link]

-

Ponticelli, F., et al. (2006). Regioselectivity of aryl azide cycloaddition to methyl propiolate. Arkivoc. (Mechanistic data on reaction rates). Retrieved January 29, 2026, from [Link]

Sources

methyl 3-(4-chlorophenyl)propiolate material safety data sheet (MSDS)

CAS: 7515-18-6 | High-Performance Synthetic Scaffold[1]

Part 1: Executive Summary & Chemical Identity

Methyl 3-(4-chlorophenyl)propiolate is a functionalized internal alkyne ester widely utilized as a high-value building block in medicinal chemistry and materials science. Its structural duality—featuring an electron-deficient alkyne activated by both a methyl ester and a para-chlorophenyl group—makes it a potent Michael acceptor and an exceptional dipolarophile in cycloaddition reactions.

This guide moves beyond standard safety data, providing a researcher-centric analysis of its reactivity, handling protocols, and risk mitigation strategies.

Physicochemical Profile [1][2][3][4][5][6][7]

| Property | Specification | Significance in Protocol Design |

| Molecular Formula | C₁₀H₇ClO₂ | Basis for stoichiometry calculations. |

| Molecular Weight | 194.61 g/mol | -- |

| Physical State | Solid (Crystalline powder) | Lowers inhalation risk compared to liquid alkynes, but dust control is critical. |

| Melting Point | 92.0 – 96.0 °C | Solid at room temp; requires gentle heating for melt-phase reactions. |

| Solubility | Soluble in Acetone, MeOH, DCM | Compatible with standard organic synthesis solvents. |

| Reactivity Class | Activated Alkyne / Michael Acceptor | High electrophilicity at the |

Part 2: Hazard Profiling & Risk Mitigation (HSE Matrix)

While classified generally as an irritant, the specific chemical nature of alkynoic esters warrants a more nuanced risk assessment than a standard MSDS provides.

GHS Classification & Pathophysiology

-

Signal Word: WARNING

-

H302 (Harmful if swallowed): Systemic toxicity risk upon ingestion.

-

H315 / H319 (Skin/Eye Irritation): The electrophilic nature of the alkyne allows it to alkylate biological nucleophiles (proteins/DNA) on contact, leading to sensitization or contact dermatitis.

-

H335 (Respiratory Irritation): Dust inhalation can cause immediate irritation to mucous membranes.

Advanced Handling Protocols

1. The "No-Touch" Weighing Protocol: To mitigate static-induced dust dispersion (common with crystalline esters):

-

Step 1: Use an antistatic gun on the spatula and weighing boat before transfer.

-

Step 2: Weigh inside a localized exhaust hood or a glovebox if handling >1g.

-

Step 3: Dissolve the solid in the reaction solvent immediately after weighing to sequester the hazard.

2. Permeation Defense: Standard nitrile gloves may offer insufficient protection against prolonged exposure to solution-phase alkynoates.

-

Recommendation: Use Double-gloving (Nitrile over Laminate/PE) when handling concentrated solutions (>0.5 M).

Part 3: Emergency Response Architecture

The following decision tree outlines the critical response steps for exposure incidents, prioritizing decontamination speed to prevent chemical alkylation of tissue.

Figure 1: Critical response workflow for exposure to activated alkynes. Note the specific prohibition of solvents for skin cleaning.

Part 4: Synthetic Utility & Mechanism

Methyl 3-(4-chlorophenyl)propiolate is not merely a reactant; it is a "linchpin" scaffold. The electron-withdrawing p-chloro substituent, combined with the ester group, creates a push-pull electronic system that significantly lowers the LUMO energy of the triple bond.

Core Reactivity Modes

-

1,3-Dipolar Cycloaddition: Reacts with dipoles (azides, nitrones, sydnones) to form 5-membered heterocycles (triazoles, isoxazoles, pyrazoles). The regioselectivity is often controlled by the steric bulk of the ester and the electronic bias of the aryl group.

-

Michael Addition: Nucleophiles (thiols, amines) attack the

-carbon (position 3), forming -

Click Chemistry: Under copper catalysis (CuAAC), it reacts with azides to form 1,4-disubstituted triazoles.

Experimental Workflow: Pyrazole Synthesis via Cycloaddition

This workflow illustrates the use of the title compound in constructing a pyrazole core, a common motif in kinase inhibitors.

Figure 2: Synthetic pathway for heterocyclic construction. The electron-deficient alkyne facilitates rapid cycloaddition.

Part 5: Storage & Stability Protocol

To maintain the integrity of the triple bond and prevent hydrolysis of the ester:

-

Temperature: Store at < 15°C (Refrigerate). While stable at room temperature for short periods, long-term storage requires cooling to prevent slow polymerization or degradation.

-

Atmosphere: Hygroscopic potential requires storage under Inert Gas (Argon/Nitrogen) . Moisture can hydrolyze the methyl ester to the corresponding acid (3-(4-chlorophenyl)propiolic acid), altering reactivity.

-

Light: Store in Amber Vials . Halogenated aromatics can be photosensitive over extended periods.

References

-

Tokyo Chemical Industry (TCI). (n.d.). Methyl 3-(4-Chlorophenyl)propiolate Product Specifications & SDS. Retrieved from

-

BLD Pharm. (n.d.). Safety Data Sheet: Methyl 3-(4-chlorophenyl)propiolate (CAS 7515-18-6).[1][8] Retrieved from

-

Wright State University. (2000). Selectivity of 1,3-Dipolar Cycloaddition of Methyl Propiolate to 3-Phenylsydnone in Supercritical Carbon Dioxide. Retrieved from

-

National Institutes of Health (NIH). (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis. PubMed Central. Retrieved from

Sources

- 1. Methyl 3-(4-Chlorophenyl)propiolate | 7515-18-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. unisciencepub.com [unisciencepub.com]

- 4. Methyl 3-(4-fluorophenyl)propiolate | 42122-44-1 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7515-18-6|Methyl 3-(4-chlorophenyl)propiolate|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Cycloaddition Architectures with Methyl 3-(4-chlorophenyl)propiolate

Part 1: Executive Summary & Strategic Rationale

Methyl 3-(4-chlorophenyl)propiolate (CAS: 7515-18-6) is a highly versatile internal alkyne characterized by significant electron deficiency. Its reactivity is driven by the "push-pull" electronic landscape: the electron-withdrawing ester group (EWG) at C1 and the para-chlorophenyl moiety at C3 create a lowered LUMO (Lowest Unoccupied Molecular Orbital), making it an exceptional dienophile for Diels-Alder reactions and a reactive dipolarophile for 1,3-dipolar cycloadditions.

Why this substrate? Unlike terminal alkynes used in standard "Click" chemistry (CuAAC), this internal alkyne allows for the construction of fully substituted heterocyclic and carbocyclic scaffolds without the need for potentially toxic copper catalysts. It is particularly valuable in Fragment-Based Drug Discovery (FBDD) for generating rigid core scaffolds (isoxazoles, triazoles, bicyclic systems) that display the p-chlorophenyl pharmacophore—a common motif in antihistamines and antifungal agents.

The Reaction Landscape

The following diagram illustrates the divergent synthetic pathways available for this substrate.

Figure 1: Strategic divergence of methyl 3-(4-chlorophenyl)propiolate reactivity. Green path indicates the most robust carbocyclic route; Red path indicates the highest regioselectivity for heterocycles.

Part 2: Detailed Experimental Protocols

Protocol A: [4+2] Diels-Alder Cycloaddition

Objective: Synthesis of methyl 3-(4-chlorophenyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate. Mechanism: Normal Electron Demand Diels-Alder (NEDDA). The electron-poor alkyne reacts with an electron-rich diene (Cyclopentadiene).

Reagents & Equipment[1][2][3]

-

Substrate: Methyl 3-(4-chlorophenyl)propiolate (1.0 equiv).

-

Diene: Cyclopentadiene (Freshly cracked from dicyclopentadiene) (3.0 - 5.0 equiv).

-

Solvent: Toluene (Anhydrous).

-

Apparatus: Sealed pressure tube or reflux condenser setup.

Step-by-Step Methodology

-

Diene Preparation (Critical): Crack dicyclopentadiene at 180°C and collect the monomer (cyclopentadiene, bp 41°C) immediately prior to use. Note: The monomer dimerizes rapidly at RT; store at -78°C if not using immediately.

-

Reaction Setup:

-

Dissolve methyl 3-(4-chlorophenyl)propiolate (194 mg, 1.0 mmol) in Toluene (2.0 mL).

-

Add freshly cracked cyclopentadiene (330 mg, 5.0 mmol).

-

Expert Tip: A large excess of diene is used to drive the reaction to completion and prevent polymerization of the alkyne.

-

-

Execution:

-

Thermal Method: Heat the mixture at reflux (110°C) for 12–24 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alkyne spot (UV active) should disappear.

-

Lewis Acid Method (Optional): If thermal reaction is sluggish, add 10 mol% AlCl₃ at 0°C and stir at RT. This lowers the LUMO further, accelerating the rate.

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove toluene and excess cyclopentadiene.

-

Caution: Do not overheat during concentration to avoid retro-Diels-Alder.

-

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of Hexanes to 5% Ethyl Acetate/Hexanes.

-

Expected Yield: 85-95%.

-

Protocol B: Regioselective [3+2] Cycloaddition with Ylides

Objective: Synthesis of fused pyrrolopyridazine derivatives. Rationale: Unlike azide cycloadditions with internal alkynes (which often yield difficult-to-separate regioisomeric mixtures), reactions with N-ylides (e.g., pyridazinium ylides) are highly regioselective due to specific orbital coefficient matching [1].

Reagents & Equipment[1][2][3]

-

Substrate: Methyl 3-(4-chlorophenyl)propiolate (1.0 equiv).

-

Precursor: Pyridazine (or substituted derivative) + Chloroacetone (to form the N-alkylated salt).

-

Base: Triethylamine (TEA) or Epoxide (as acid scavenger).

-

Solvent: Acetonitrile or Chloroform.

Step-by-Step Methodology

-

In Situ Ylide Generation:

-

Suspend the N-acetonylpyridazinium bromide salt (1.0 mmol) in Acetonitrile (5 mL).

-

Add Triethylamine (1.2 mmol) dropwise. The mixture will darken as the ylide is generated.

-

-

Cycloaddition:

-

Immediately add methyl 3-(4-chlorophenyl)propiolate (1.1 mmol).

-

Stir at Reflux for 4–6 hours.

-

-

Mechanistic Checkpoint:

-

The reaction proceeds via a 1,3-dipolar cycloaddition followed by dehydrogenation (aromatization) in some cases, or retention of the dihydro-structure depending on the oxidant presence.

-

-

Purification:

-

Evaporate solvent.

-

Redissolve in CH₂Cl₂, wash with water (to remove Et₃N·HBr salts).

-

Recrystallize from Ethanol or purify via column chromatography (EtOAc/Hexane).

-

-

Regioselectivity Outcome:

-

The nucleophilic carbon of the ylide attacks the β-carbon (C3) of the propiolate (attached to the p-Cl-phenyl), while the anionic nitrogen terminus attacks the ester-bearing carbon. This yields a single regioisomer [1].[4]

-

Part 3: Technical Data & Troubleshooting

Quantitative Comparison of Methods

| Parameter | [4+2] Diels-Alder | [3+2] Thermal Azide (Huisgen) | [3+2] Ylide Cycloaddition |

| Reaction Type | Cycloaddition (Pericyclic) | 1,3-Dipolar Cycloaddition | 1,3-Dipolar Cycloaddition |

| Atom Economy | 100% | 100% | >90% (depends on base) |

| Regioselectivity | High (Endo/Exo control) | Low (Mixture of 1,4/1,5) | Very High (Electronic control) |

| Reaction Time | 12-24 h (Thermal) | 24-48 h (Reflux) | 4-6 h |

| Key Risk | Retro-DA at high heat | Explosion hazard (Azides) | Unstable Ylide intermediates |

Troubleshooting Guide

Issue 1: Low Conversion in Diels-Alder

-

Cause: Electronic mismatch or steric hindrance.

-

Solution: Switch to a "Polar Diels-Alder" condition. Use 5M Lithium Perchlorate in Diethyl Ether (LPDE) as solvent. The high ionic strength stabilizes the transition state.

Issue 2: Regioisomer Mixture in Azide Reaction

-

Context: Reacting methyl 3-(4-chlorophenyl)propiolate with benzyl azide yields two isomers (ester near triazole N1 vs. ester far from N1).

-

Solution: Do not rely on thermal equilibrium. Use Ruthenium catalysis (Cp*RuCl(cod)) if accessible, which directs formation of the 1,5-disubstituted triazole. Alternatively, use bulky azides to sterically enforce one isomer.

Issue 3: Polymerization of Substrate

-

Cause: Base-catalyzed self-polymerization of the propiolate.

-

Solution: Ensure all glassware is base-free (acid washed). Store the propiolate at 4°C under Argon.

Part 4: Mechanistic Visualization

The following Graphviz diagram details the orbital interaction logic dictating the regioselectivity in the Ylide protocol (Protocol B), which is the most complex mechanistic aspect.

Figure 2: Frontier Molecular Orbital (FMO) interactions governing the regioselectivity of the [3+2] cycloaddition.

Part 5: References

-

Popovici, D., et al. "[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics." Molecules, vol. 28, no.[1] 3, 2023.

-

Huisgen, R. "1,3-Dipolar Cycloadditions.[4][5][6] Past and Future." Angewandte Chemie International Edition, vol. 2, no. 10, 1963, pp. 565-598.

-

Master Organic Chemistry. "The Diels-Alder Reaction: Mechanism and Regioselectivity."

-

Organic Chemistry Portal. "Huisgen 1,3-Dipolar Cycloaddition."

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents [patents.google.com]

- 3. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

Application Note: Methyl 3-(4-chlorophenyl)propiolate in Heterocyclic Synthesis

[1]

Abstract